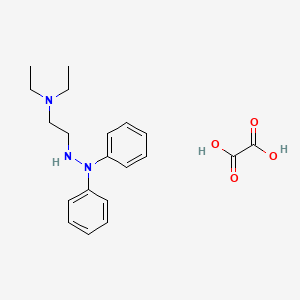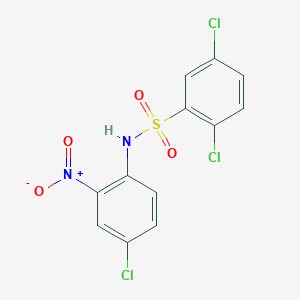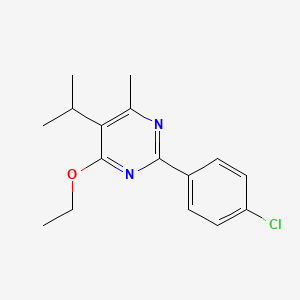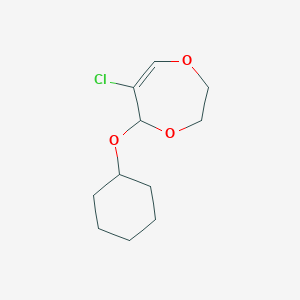![molecular formula C11H14N4O B14589904 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-88-2](/img/structure/B14589904.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with a pyrrolidine moiety and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile attacking an electrophilic center on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents on the pyrazine ring.
Applications De Recherche Scientifique
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ethoxy group may contribute to the compound’s solubility and overall pharmacokinetic profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[2-(Pyrrolidin-1-yl)ethoxy]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-[2-(Pyrrolidin-1-yl)ethoxy]benzene-2-carbonitrile: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is unique due to the presence of both the pyrazine ring and the pyrrolidine moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups may result in enhanced biological activity and specificity for certain molecular targets.
Propriétés
Numéro CAS |
61274-88-2 |
|---|---|
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c12-7-10-8-13-9-11(14-10)16-6-5-15-3-1-2-4-15/h8-9H,1-6H2 |
Clé InChI |
LIQWKWGIZZBVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=NC(=CN=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)




![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
